molecular formula C12H11BrN2O B1286677 3-(Benzyloxy)-5-bromopyridin-2-amine CAS No. 754230-78-9

3-(Benzyloxy)-5-bromopyridin-2-amine

Cat. No. B1286677
M. Wt: 279.13 g/mol
InChI Key: ZFNMAJBVWOHSSF-UHFFFAOYSA-N
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Patent
US08778964B2

Procedure details

200 g (1 mol) of 2-amino-3-benzyloxypyridine were initially charged in 4 l of dichloromethane, and a solution of 62 ml (1.2 mol) of bromine in 620 ml of dichloromethane was added at 0° C. over a period of 30 min. After the addition had ended, the reaction solution was stirred at 0° C. for 60 min. About 4 l of saturated aqueous sodium bicarbonate solution were then added to the mixture. The organic phase was separated off and concentrated. The residue was purified by silica gel column chromatography (petroleum ether:ethyl acetate 6:4), and the product fractions were concentrated. This gave 214 g (77% of theory) of the title compound.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step Two
Quantity
620 mL
Type
solvent
Reaction Step Two
Quantity
4 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:6][CH:5]=[CH:4][N:3]=1.[Br:16]Br.C(=O)(O)[O-].[Na+]>ClCCl>[CH2:9]([O:8][C:7]1[C:2]([NH2:1])=[N:3][CH:4]=[C:5]([Br:16])[CH:6]=1)[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
NC1=NC=CC=C1OCC1=CC=CC=C1
Name
Quantity
4 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
62 mL
Type
reactant
Smiles
BrBr
Name
Quantity
620 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
4 L
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at 0° C. for 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (petroleum ether:ethyl acetate 6:4)
CONCENTRATION
Type
CONCENTRATION
Details
the product fractions were concentrated

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
Smiles
C(C1=CC=CC=C1)OC=1C(=NC=C(C1)Br)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.